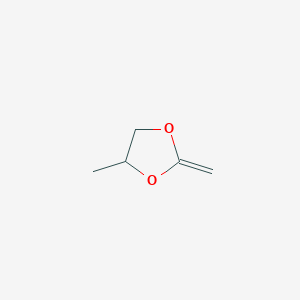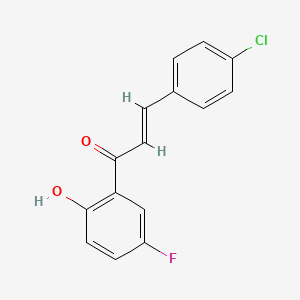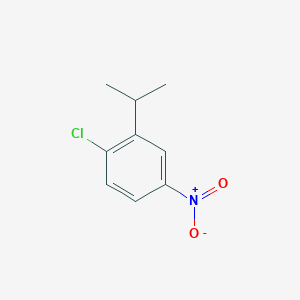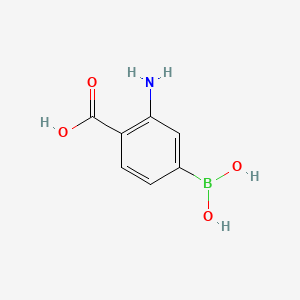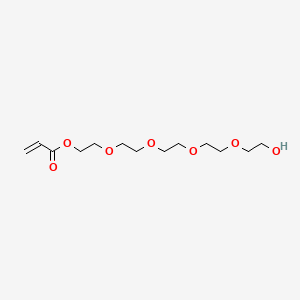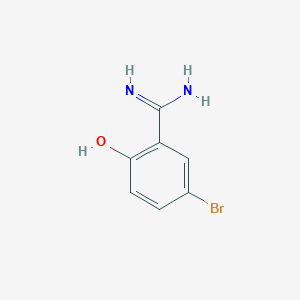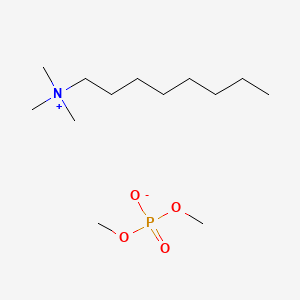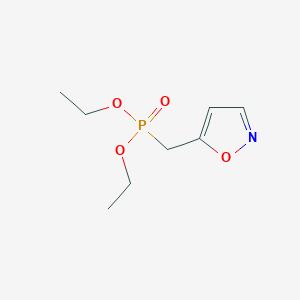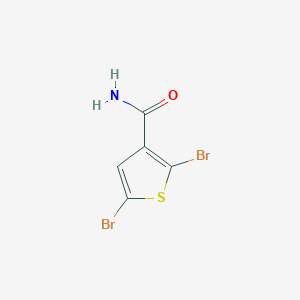
2,5-Dibromothiophene-3-carboxamide
Overview
Description
2,5-Dibromothiophene-3-carboxamide is a chemical compound with the molecular formula C5H3Br2NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at positions 2 and 5, and a carboxamide group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromothiophene-3-carboxamide typically involves the bromination of thiophene derivatives followed by the introduction of the carboxamide group. One common method is the bromination of thiophene to obtain 2,5-dibromothiophene, which is then subjected to further reactions to introduce the carboxamide group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in solvents such as chloroform or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromothiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium-based catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-Dibromothiophene-3-carboxamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of conjugated polymers and organic semiconductors, which are essential for electronic and optoelectronic devices.
Biological Research: The compound can be used in the study of biological pathways and mechanisms, especially those involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 2,5-dibromothiophene-3-carboxamide depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In materials science, its conjugated structure allows it to participate in electron transport and light absorption processes, making it suitable for use in electronic devices. In pharmaceuticals, the compound’s bioactivity is determined by its interaction with biological targets, such as enzymes or receptors, through mechanisms like inhibition or activation.
Comparison with Similar Compounds
2,5-Dibromothiophene: Lacks the carboxamide group but shares the dibromo substitution pattern.
3,4-Dibromothiophene-2,5-dicarboxaldehyde: Contains additional aldehyde groups, leading to different reactivity and applications.
2,5-Dibromo-3-hexylthiophene: Features an alkyl chain, which affects its solubility and electronic properties.
Uniqueness: 2,5-Dibromothiophene-3-carboxamide is unique due to the presence of both bromine atoms and a carboxamide group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes the compound valuable in various fields of research and industry.
Properties
IUPAC Name |
2,5-dibromothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NOS/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYVKCRVBSBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)N)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858610 | |
| Record name | 2,5-Dibromothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857979-62-5 | |
| Record name | 2,5-Dibromothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


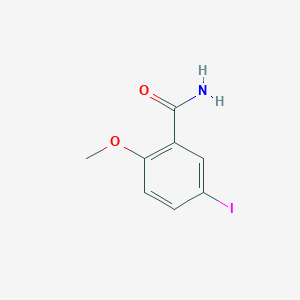
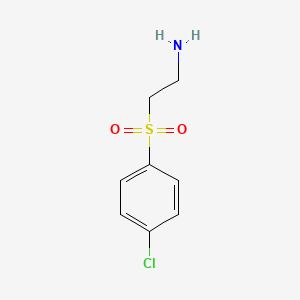
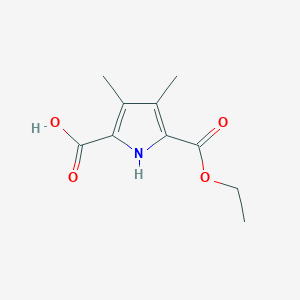
![3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3057781.png)

